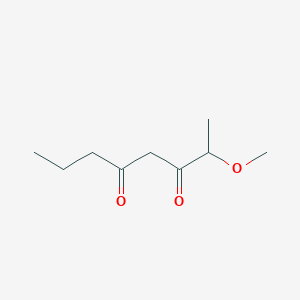
2-Methoxyoctane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyoctane-3,5-dione is an organic compound with the molecular formula C₉H₁₆O₃. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxyoctane-3,5-dione can be synthesized through several methods. One common approach involves the reaction of methyl methoxypropionate with pentan-2-one under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyoctane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Methoxyoctane-3,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxyoctane-3,5-dione involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and influencing their activity. The pathways involved may include metabolic processes where the compound is metabolized to produce active intermediates.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-8-methoxyoctane-3,5-dione
- 2,2-Dimethyl-N-(3,6-dioxaheptyl)hexane-3-one-5-imine
Uniqueness
2-Methoxyoctane-3,5-dione is unique due to its specific structure, which includes a methoxy group and two ketone functional groups. This structure imparts distinct reactivity and properties compared to similar compounds, making it valuable in various applications.
Properties
CAS No. |
865302-64-3 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-methoxyoctane-3,5-dione |
InChI |
InChI=1S/C9H16O3/c1-4-5-8(10)6-9(11)7(2)12-3/h7H,4-6H2,1-3H3 |
InChI Key |
NZUAYWHFUAUCPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC(=O)C(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-tert-Butylphenyl)methoxy]oxane](/img/structure/B14182391.png)
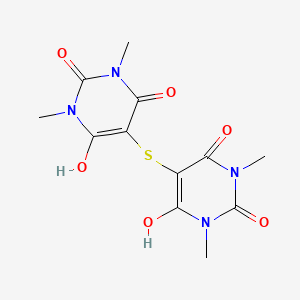
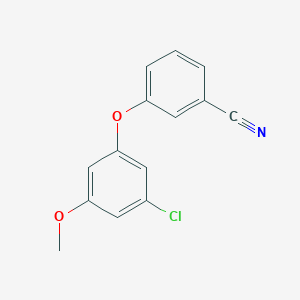
![4-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14182406.png)
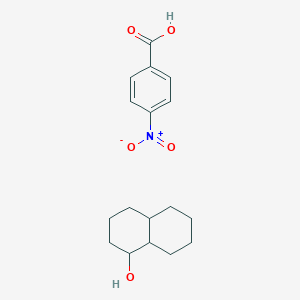
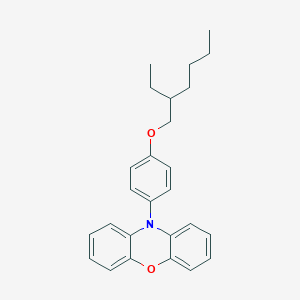
![4-Chloro-2-[1-(4-fluorophenyl)ethyl]aniline](/img/structure/B14182418.png)
![3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane](/img/structure/B14182426.png)
![Pyridine, 3,3'-[1,4-butanediylbis(oxymethylene)]bis-](/img/structure/B14182431.png)
![Dimethyl[(nona-3,4-dien-3-yl)oxy]phenylsilane](/img/structure/B14182438.png)
![tert-Butyl(3'-hexyl[2,2'-bithiophen]-5-yl)dimethylsilane](/img/structure/B14182441.png)
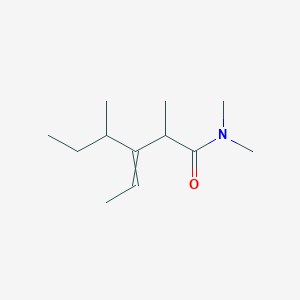
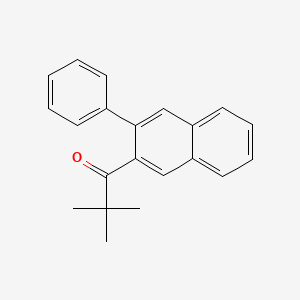
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tyrosine](/img/structure/B14182447.png)
